molecular formula C9H15N3O3S B1274690 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine CAS No. 80466-86-0

4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine

Cat. No. B1274690
CAS RN: 80466-86-0
M. Wt: 245.3 g/mol
InChI Key: IBUIILNAJLHSRC-UHFFFAOYSA-N
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Description

The compound 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine is a derivative of pyrazole and morpholine, which are both significant in medicinal chemistry due to their wide range of bioactivities. Pyrazole derivatives are known for their potential as multi-target agents, particularly as inhibitors of enzymes like acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) . Morpholine derivatives have been explored for their anti-inflammatory , antimicrobial , and enzyme inhibitory activities .

Synthesis Analysis

The synthesis of pyrazole and morpholine derivatives typically involves multi-step reactions, starting from basic building blocks like difluorophenyl compounds, nitrobenzenes, and organic acids. For instance, the synthesis of sulfonamide derivatives can be achieved by reacting aryl sulfonyl chlorides with a precursor compound like 3-fluoro-4-morpholinoaniline . Similarly, the synthesis of pyrazoline derivatives may involve the conversion of organic acids into esters, hydrazides, and subsequently 1,3,4-oxadiazole-2-thiols, which are then reacted with a morpholine-containing compound .

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using spectroscopic techniques such as NMR (1H, 13C, 19F), IR, and mass spectrometry. The presence of fluorine atoms, for example, can affect the chemical shifts and splitting patterns observed in NMR spectra . Crystallographic analysis, such as single crystal X-ray diffraction, can also be used to confirm the structure and determine the lattice parameters of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of pyrazole and morpholine derivatives can be explored through various reactions, including nucleophilic substitution. For example, 3,5-dinitro-4-(phenylsulfonyl)pyrazole can undergo nucleophilic substitution with thiophenol, leading to the substitution of the phenylsulfonyl group . The reactivity of these compounds can be further modified by introducing different substituents, which can influence their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of sulfonyl and morpholine groups can enhance the solubility of the compounds in biological media, which is crucial for their bioavailability. The presence of electron-withdrawing or electron-donating groups can also affect the acidity or basicity of the molecule, which in turn can influence its interaction with biological targets .

Scientific Research Applications

  • Metal-Organic Frameworks (MOFs)

    • The bifunctional linker 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (H2mpba) was used for the synthesis of new (square lattice) sql 2D metal–organic frameworks (MOFs) [Cu(Hmpba)2]·L (L = DMF or ACN) in a solvent-mixture of dimethylformamide/water and acetonitrile/water .
    • These frameworks showed good CO2 adsorption capacity, with a saturation uptake of 113 cm3 g−1 (lvt-MeOH-act.), 111 cm3 g−1 (sql-DMF-act.) and 90 cm3 g−1 (sql-ACN-act.) at 195 K .
  • Suzuki Coupling

    • Compounds similar to “4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine” can be used as reagents for Suzuki Coupling .
  • Copper-catalyzed Azidation

    • These compounds can also be used in copper-catalyzed azidation .
  • Synthesis of Bioactive Chemicals

    • Pyrazoles, which are similar to the compound you mentioned, have been used as scaffolds in the synthesis of bioactive chemicals .
  • Preparation of Selective Quinazolinyl-phenol Inhibitors

    • These compounds can be used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1 as potential antitumors and radioprotectants .
  • Stereoselective Synthesis of Selective Cathepsin Inhibitors

    • They can also be used in the stereoselective synthesis of selective Cathepsin inhibitors .
  • Increase of Network Hydrophilicity in MOFs

    • The bifunctional linker 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid (H2mpba) was used for the synthesis of new 2D metal–organic frameworks (MOFs) [Cu(Hmpba)2]·L (L = DMF or ACN) in a solvent-mixture of dimethylformamide/water and acetonitrile/water .
    • These MOFs showed good CO2 adsorption capacity, with a saturation uptake of 113 cm3 g−1 (lvt-MeOH-act.), 111 cm3 g−1 (sql-DMF-act.) and 90 cm3 g−1 (sql-ACN-act.) at 195 K .
  • Synthesis of Bioactive Chemicals

    • Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
    • They are frequently used as scaffolds in the synthesis of bioactive chemicals .
  • Synthesis of Heterocycles

    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3S/c1-7-9(8(2)11-10-7)16(13,14)12-3-5-15-6-4-12/h3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUIILNAJLHSRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390553
Record name 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine

CAS RN

80466-86-0
Record name 4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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